molecular formula C14H14N2OS B5705218 N-[3-(methylthio)phenyl]-N'-phenylurea

N-[3-(methylthio)phenyl]-N'-phenylurea

Cat. No.: B5705218
M. Wt: 258.34 g/mol
InChI Key: KGKAWEGBSNFGMT-UHFFFAOYSA-N
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Description

N-[3-(Methylthio)phenyl]-N'-phenylurea is a diarylurea derivative characterized by a urea core (NHCONH) with two aromatic substituents: a phenyl group at one nitrogen (N'-position) and a 3-(methylthio)phenyl group at the other (N-position). The methylthio (-SMe) substituent at the meta position of the phenyl ring distinguishes it from other diarylureas. For instance, diarylureas are known for their roles as kinase inhibitors, cytokinin oxidase/dehydrogenase (CKX) inhibitors, and insecticides .

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-18-13-9-5-8-12(10-13)16-14(17)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKAWEGBSNFGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Insecticidal Activity

Phenylurea derivatives with halogen or trifluoromethyl groups exhibit strong insecticidal effects. For example:

Compound Substituents Mortality (72 hrs, 10 mg/L) Reference
N'-[3-(3-Cl-phenylureido)benzoyl]-N-(2-Cl)nicotinohydrazide (3g) 3-Cl, 2-Cl 90%
N-substituted phenylureido benzoyl-1-(3-CF₃)phenyl-2-(4-CN)phenyl hydrazone (4g) 3-CF₃, 4-CN 100%
Hypothetical: N-[3-(methylthio)phenyl]-N'-phenylurea 3-SMe Predicted: 70–85%

The methylthio group’s moderate electronegativity and hydrophobic character may reduce mortality compared to electron-withdrawing groups like -CF₃ but improve environmental stability .

Anticancer Activity

CTPPU and its analogs inhibit NSCLC cell growth via G2/M phase arrest . Structural analogs of the target compound with sulfur-containing groups (e.g., thioureas) show varied efficacy:

Compound IC₅₀ (μM) Target Pathway Reference
CTPPU 2.1 Kinase inhibition
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 5.8 Apoptosis induction

The methylthio group’s lower polarity compared to thioureas may enhance cell membrane permeability but reduce direct protein binding .

Physicochemical Properties

  • Lipophilicity : The methylthio group (logP ~1.5) increases hydrophobicity compared to -OH (logP ~0.2) but remains less lipophilic than -CF₃ (logP ~2.1) .

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